Methyl 6-chlorothiochromane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 6-chlorothiochromane-2-carboxylate is an organic compound with the molecular formula C11H11ClO2S It is a derivative of thiochromane, a sulfur-containing heterocyclic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-chlorothiochromane-2-carboxylate typically involves the reaction of 6-chlorothiochroman-2-one with methanol in the presence of a suitable catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of automated systems ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-chlorothiochromane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiochromane derivative.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiochromane derivatives.
Substitution: Various substituted thiochromane derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 6-chlorothiochromane-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 6-chlorothiochromane-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The pathways involved may include oxidative stress response and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-chloropyridine-2-carboxylate
- Methyl 6-chloro-2H-chromene-3-carboxylate
- Methyl 2-chloro-6-methoxypyridine-4-carboxylate
Uniqueness
Methyl 6-chlorothiochromane-2-carboxylate is unique due to its sulfur-containing heterocyclic structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2089650-60-0 |
---|---|
Molecular Formula |
C11H11ClO2S |
Molecular Weight |
242.72 g/mol |
IUPAC Name |
methyl 6-chloro-3,4-dihydro-2H-thiochromene-2-carboxylate |
InChI |
InChI=1S/C11H11ClO2S/c1-14-11(13)10-4-2-7-6-8(12)3-5-9(7)15-10/h3,5-6,10H,2,4H2,1H3 |
InChI Key |
VOEXIGADWVZQJP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC2=C(S1)C=CC(=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.